molecular formula C12H10N4 B3052062 1,10-Phenanthroline-2,9-diamine CAS No. 38182-65-9

1,10-Phenanthroline-2,9-diamine

Cat. No.: B3052062
CAS No.: 38182-65-9
M. Wt: 210.23 g/mol
InChI Key: JSFTTXHPQDRUCN-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-2,9-diamine is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry. The presence of two amine groups at positions 2 and 9 enhances its chelating properties, allowing it to interact with a variety of metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-2,9-diamine can be synthesized through several methods. One common approach involves the reaction of 1,10-phenanthroline-2,9-dicarboxylic acid with ammonia or amines under high-temperature conditions . Another method includes the reduction of 1,10-phenanthroline-2,9-dinitro compounds using reducing agents like hydrogen gas in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through recrystallization and characterization using techniques such as NMR and IR spectroscopy .

Chemical Reactions Analysis

Types of Reactions: 1,10-Phenanthroline-2,9-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted phenanthroline derivatives, which can be further utilized in coordination chemistry and material science .

Mechanism of Action

The mechanism by which 1,10-phenanthroline-2,9-diamine exerts its effects primarily involves chelation. The compound binds to metal ions through its nitrogen atoms, forming stable complexes. This chelation can inhibit the activity of metalloproteins by removing essential metal cofactors, leading to the inactivation of the enzyme . The compound’s ability to form complexes with various metal ions also underlies its applications in catalysis and sensing .

Properties

IUPAC Name

1,10-phenanthroline-2,9-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H,(H2,13,15)(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFTTXHPQDRUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)N)N=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326672
Record name 1,10-phenanthroline-2,9-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38182-65-9
Record name 1,10-phenanthroline-2,9-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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